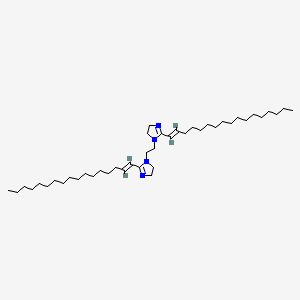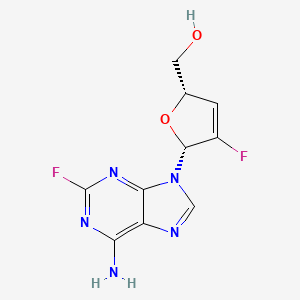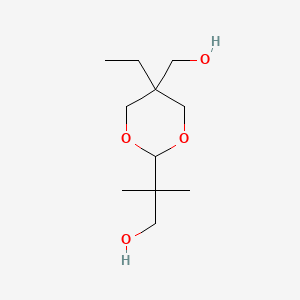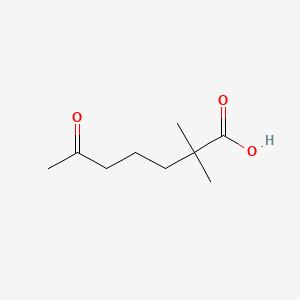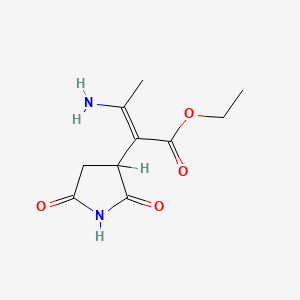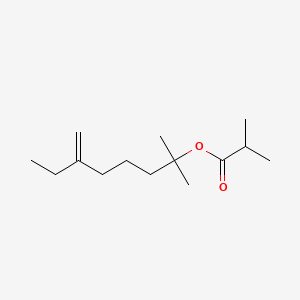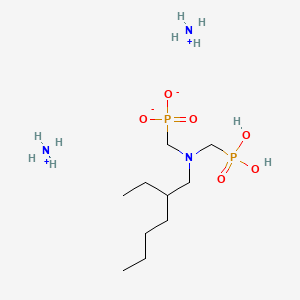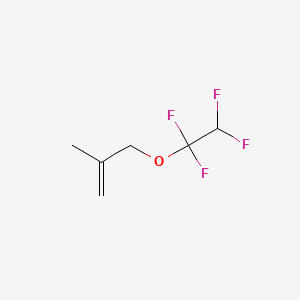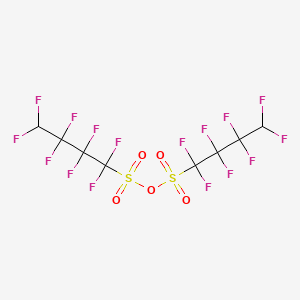
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.
Substitution Reactions: The introduction of the N-(4-butoxyphenyl) and 2-chloro-9-(phenylmethyl) groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases like sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
類似化合物との比較
Similar Compounds
9H-Purin-6-amine: A simpler purine derivative without the additional substituents.
2-Chloro-9H-purin-6-amine: A purine derivative with a chlorine atom at the 2-position.
N-(4-butoxyphenyl)-9H-purin-6-amine: A purine derivative with a butoxyphenyl group at the N-position.
Uniqueness
9H-Purin-6-amine, N-(4-butoxyphenyl)-2-chloro-9-(phenylmethyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the butoxyphenyl group enhances its lipophilicity, while the phenylmethyl group may contribute to its binding affinity for certain molecular targets.
特性
CAS番号 |
125827-87-4 |
|---|---|
分子式 |
C22H22ClN5O |
分子量 |
407.9 g/mol |
IUPAC名 |
9-benzyl-N-(4-butoxyphenyl)-2-chloropurin-6-amine |
InChI |
InChI=1S/C22H22ClN5O/c1-2-3-13-29-18-11-9-17(10-12-18)25-20-19-21(27-22(23)26-20)28(15-24-19)14-16-7-5-4-6-8-16/h4-12,15H,2-3,13-14H2,1H3,(H,25,26,27) |
InChIキー |
FSCRDKFVTWQAHM-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


